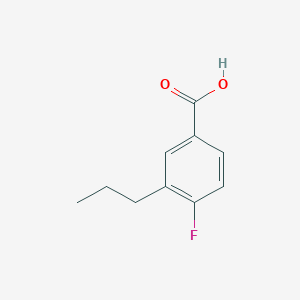4-Fluoro-3-propylbenzoic acid
CAS No.: 445018-80-4
Cat. No.: VC2231132
Molecular Formula: C10H11FO2
Molecular Weight: 182.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 445018-80-4 |
|---|---|
| Molecular Formula | C10H11FO2 |
| Molecular Weight | 182.19 g/mol |
| IUPAC Name | 4-fluoro-3-propylbenzoic acid |
| Standard InChI | InChI=1S/C10H11FO2/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6H,2-3H2,1H3,(H,12,13) |
| Standard InChI Key | CWGCZLDQVNFBMO-UHFFFAOYSA-N |
| SMILES | CCCC1=C(C=CC(=C1)C(=O)O)F |
| Canonical SMILES | CCCC1=C(C=CC(=C1)C(=O)O)F |
Introduction
Chemical Identity and Basic Information
4-Fluoro-3-propylbenzoic acid is an organic compound with significant potential in pharmaceutical synthesis and organic chemistry. This benzoic acid derivative combines the reactivity of the carboxylic acid group with the unique electronic properties contributed by the fluorine atom and the hydrophobicity of the propyl chain.
Identification Parameters
The compound is uniquely identified by several standardized parameters in chemical databases and research literature:
| Parameter | Value |
|---|---|
| Chemical Name | 4-Fluoro-3-propylbenzoic acid |
| Molecular Formula | C10H11FO2 |
| CAS Registry Number | 445018-80-4 |
| MFCD Number | MFCD20656770 |
| Molecular Weight | 182 Da |
| IUPAC Name | 4-fluoro-3-propylbenzoic acid |
| InChI Key | CWGCZLDQVNFBMO-UHFFFAOYSA-N |
| InChI | InChI=1S/C10H11FO2/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6H,2-3H2,1H3,(H,12,13) |
These identification parameters are essential for precise chemical identification in regulatory, research, and commercial contexts .
Physicochemical Properties
The physicochemical profile of 4-Fluoro-3-propylbenzoic acid reveals important insights about its behavior in various chemical environments, potential reactivity, and possible applications.
Physical Properties
The physical properties of this compound indicate its general behavior and handling characteristics:
| Property | Value | Significance |
|---|---|---|
| Physical State | White solid/powder | Standard condition at room temperature |
| Boiling Point | 292.5±28.0 °C at 760 mmHg | Indicates thermal stability |
| Flash Point | 130.7±24.0 °C | Safety parameter for handling |
| Density | 1.2±0.1 g/cm³ | Relative mass concentration |
| Exact Mass | 182.074310 | Mass spectrometry reference |
| Refractive Index | 1.521 | Optical property |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C | Low volatility at room temperature |
These physical parameters help determine appropriate handling procedures and potential applications in various synthetic pathways .
Molecular Properties
The molecular properties of 4-Fluoro-3-propylbenzoic acid provide insights into its behavior in biological systems and chemical reactions:
| Property | Value | Significance |
|---|---|---|
| LogP | 3.18-3.59 | Indicates moderate lipophilicity |
| Polar Surface Area (PSA) | 37 Ų | Measure of molecular polarity |
| Heavy Atoms Count | 13 | Total non-hydrogen atoms |
| Rotatable Bond Count | 3 | Measure of conformational flexibility |
| Number of Rings | 1 | Structural rigidity parameter |
| Carbon Bond Saturation (Fsp3) | 0.3 | Ratio of sp³ hybridized carbons |
| Hydrogen Bond Acceptors | 2 | Potential for intermolecular interactions |
| Hydrogen Bond Donors | 1 | Potential for intermolecular interactions |
These molecular descriptors are crucial in medicinal chemistry and drug discovery assessments, as they influence how the molecule interacts with biological targets .
Structural Characteristics and Chemical Reactivity
Core Structure Analysis
4-Fluoro-3-propylbenzoic acid features a benzoic acid scaffold with two key functional groups positioned on the aromatic ring. The carboxylic acid group provides acidity and potential for derivatization, while the fluorine atom introduces unique electronic effects and the propyl chain contributes hydrophobicity.
The fluorine atom at the para-position relative to the carboxylic acid creates an electron-withdrawing effect through both inductive and resonance mechanisms. This electronic distribution affects the acidity of the carboxylic acid group and the reactivity of the aromatic ring toward electrophilic and nucleophilic substitutions.
Reactive Sites
The molecule presents several potential reactive sites:
-
The carboxylic acid group can undergo esterification, amidation, reduction, and decarboxylation reactions.
-
The aromatic ring may participate in electrophilic aromatic substitution reactions, though the electron-withdrawing effects of the fluorine atom will direct these reactions.
-
The propyl chain could undergo oxidation under specific conditions.
-
The carbon-fluorine bond, while generally stable, can be reactive under certain conditions for nucleophilic aromatic substitution.
These reactive sites make 4-Fluoro-3-propylbenzoic acid a versatile building block in chemical synthesis .
| Supplier | Lead Time | Ships From | Purity | Pack Size | Price (USD) |
|---|---|---|---|---|---|
| BLD Pharmatech GmbH | 7 days | Germany | 95% | 250 mg | $14 |
| Key Organics Limited (BIONET) | 10 days | United Kingdom | 95% | 250 mg | $153 |
| Key Organics Limited (BIONET) | 10 days | United Kingdom | 95% | 1 g | $367 |
| AA Blocks CN | 12 days | China | 95% | 250 mg | $54 |
This significant price variation among suppliers may reflect differences in synthetic methods, purification processes, or market positioning. The standard purity of 95% suggests established production processes across multiple manufacturers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume